molecular formula C96H146N8O8 B13837897 6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

Cat. No.: B13837897
M. Wt: 1540.2 g/mol
InChI Key: URYRXSHEJQXAAO-UHFFFAOYSA-N
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Description

2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine is a phthalocyanine derivative known for its unique structural and electronic properties. This compound is characterized by the presence of eight octyloxy groups attached to the phthalocyanine core, which significantly influences its solubility and liquid crystalline behavior . Phthalocyanines are a class of macrocyclic compounds that have gained attention due to their applications in various fields such as materials science, electronics, and medicine.

Preparation Methods

The synthesis of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine typically involves the reaction of phthalonitrile derivatives with appropriate alkoxy substituents. One common method includes the reaction of 4,5-dichlorophthalonitrile with octanol in the presence of a base to form the corresponding phthalonitrile derivative, which is then cyclotetramerized to yield the desired phthalocyanine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. In biology and medicine, it has been studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation . In industry, this compound is utilized in the development of organic semiconductors and liquid crystalline materials .

Mechanism of Action

The mechanism of action of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine involves its interaction with molecular targets and pathways within cells. Upon light irradiation, the compound can generate reactive oxygen species, leading to oxidative stress and cell damage. This property is particularly useful in photodynamic therapy, where the compound selectively targets and destroys cancer cells . The molecular targets and pathways involved in this process include cellular membranes, proteins, and nucleic acids.

Properties

Molecular Formula

C96H146N8O8

Molecular Weight

1540.2 g/mol

IUPAC Name

6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104)

InChI Key

URYRXSHEJQXAAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=N6)N=C8C9=CC(=C(C=C9C(=N3)N8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

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